molecular formula C12H12BrN3OS2 B2411339 2-bromo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 393566-27-3

2-bromo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2411339
CAS No.: 393566-27-3
M. Wt: 358.27
InChI Key: PAMSRGLMKSJVLR-UHFFFAOYSA-N
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Description

2-bromo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide (C12H12BrN3OS2) is a chemical research compound featuring a 1,3,4-thiadiazole core, a five-membered heterocyclic ring recognized for its diverse biological activities. The 1,3,4-thiadiazole scaffold is a bioisostere of pyrimidine, a fundamental skeleton of nucleic acid bases, which grants its derivatives a strong potential to interact with and disrupt critical biological processes like DNA replication and enzyme function . This makes such compounds valuable tools in oncological research, particularly for developing novel antitumor agents . This compound is of significant interest in medicinal chemistry and anticancer drug discovery. Derivatives of 1,3,4-thiadiazole have demonstrated potent cytotoxic properties against a broad spectrum of human cancer cell lines, including colon (HCT116), lung (H460, A549), breast (MCF-7), prostate (PC3), and leukemia (HL-60) models . The propylsulfanyl and 2-bromobenzamide substituents on the central thiadiazole ring are strategic modifications that can be explored to optimize pharmacological properties and target specificity. Research on analogous structures indicates potential mechanisms of action such as the inhibition of carbonic anhydrase isozymes (CA IX and CA XII) , disruption of tubulin polymerization , and induction of apoptosis, providing multiple avenues for investigative studies . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers are responsible for handling this compound in accordance with all applicable safety protocols and regulations.

Properties

IUPAC Name

2-bromo-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3OS2/c1-2-7-18-12-16-15-11(19-12)14-10(17)8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMSRGLMKSJVLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 2-amino-5-propylsulfanyl-1,3,4-thiadiazole with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.

Major Products Formed

    Nucleophilic substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

Scientific Research Applications

Anticancer Applications

Thiadiazole derivatives, including 2-bromo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide, have been investigated for their potential as anticancer agents. The following studies highlight their efficacy against various cancer cell lines:

  • Cytotoxicity Studies : Research has demonstrated that certain thiadiazole derivatives exhibit significant cytotoxic effects against human cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and HCT15 (colon cancer). For instance, a related compound was reported to have an IC50 value of 4.27 µg/mL against the SK-MEL-2 cell line .
  • Structure-Activity Relationship : A study indicated that the substituents on the thiadiazole ring significantly influence anticancer activity. For example, derivatives with specific phenyl substitutions showed enhanced cytotoxicity against breast and colon cancer cell lines .
  • Molecular Docking Studies : Molecular docking studies have been employed to elucidate the binding interactions of these compounds with target proteins involved in cancer progression. These studies suggest that thiadiazole derivatives can effectively inhibit key enzymes associated with tumor growth .

Antimicrobial Applications

The antimicrobial properties of thiadiazole derivatives have also been extensively studied:

  • Broad-Spectrum Activity : Thiadiazole compounds have shown promising activity against a range of bacterial and fungal pathogens. For instance, derivatives were tested against Gram-positive and Gram-negative bacteria using turbidimetric methods, revealing significant antimicrobial activity .
  • Resistance Overcoming : The emergence of drug-resistant strains has necessitated the development of new antimicrobial agents. Thiadiazole derivatives are being explored as potential candidates to combat resistant infections due to their unique mechanisms of action .
  • Case Studies :
    • A study reported that specific thiadiazole derivatives exhibited comparable efficacy to standard antibiotics like norfloxacin and fluconazole against resistant strains of bacteria and fungi .
    • Another investigation highlighted the potential of these compounds in treating infections caused by multidrug-resistant organisms such as Escherichia coli and Pseudomonas aeruginosa .

Data Tables

Application AreaCompoundTarget Cell Line/PathogenIC50/ActivityReference
AnticancerThis compoundSK-MEL-2 (skin cancer)4.27 µg/mL
AntimicrobialThiadiazole derivativeE. coli, P. aeruginosaComparable to norfloxacin
AnticancerThiadiazole derivativeMCF7 (breast cancer)Significant inhibition
AntimicrobialThiadiazole derivativeFungal strains (e.g., C. albicans)Effective against resistant strains

Mechanism of Action

The mechanism of action of 2-bromo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it inhibits the synthesis of bacterial cell walls or disrupts cellular processes. In anticancer applications, it interferes with DNA replication and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
  • 2-bromo-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
  • 2-bromo-N-(5-isopropylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide

Uniqueness

2-bromo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The propylsulfanyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Biological Activity

The compound 2-bromo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a derivative of the thiadiazole class, which has garnered attention for its diverse biological activities. Thiadiazoles are known for their potential in medicinal chemistry, particularly in antimicrobial, anticancer, and anti-inflammatory applications. This article explores the biological activity of this specific compound through various studies and findings.

  • Molecular Formula: C15H18BrN3O4S2
  • Molecular Weight: 404.35 g/mol
  • CAS Number: [Specific CAS number not provided in search results]

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The presence of the thiadiazole ring enhances its reactivity and allows it to participate in interactions with enzymes and receptors involved in disease pathways.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that related compounds showed potent activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • The compound's structure suggests that the propylsulfanyl group may enhance its interaction with microbial targets, potentially leading to increased efficacy .

Anticancer Activity

Thiadiazole derivatives have been explored for their anticancer properties:

  • In vitro studies have shown that similar compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.28 to 0.52 µg/mL .
  • The structure–activity relationship (SAR) indicates that modifications on the thiadiazole ring significantly influence cytotoxicity against cancer cells .

Data Tables

Biological Activity Target Organisms/Cell Lines IC50 Values (µg/mL) References
AntimicrobialS. aureus< 4
AntimicrobialE. coli< 4
AnticancerMCF-70.28
AnticancerA5490.52

Case Studies

  • Antimicrobial Screening:
    A series of thiadiazole derivatives were synthesized and tested against various pathogens. The presence of specific substituents significantly enhanced their antibacterial activity, with some compounds showing MIC values comparable to established antibiotics .
  • Anticancer Evaluation:
    In a comparative study, several thiadiazole derivatives were evaluated for their cytotoxic effects on different cancer cell lines. The results indicated that compounds with a similar structural framework to this compound exhibited selective toxicity towards cancer cells while sparing normal cells .

Q & A

Q. What are the key synthetic routes for 2-bromo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide?

The synthesis typically involves multi-step reactions:

  • Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives with POCl₃ under reflux (90°C, 3 hours) .
  • Benzamide coupling : Reaction of 5-aminothiadiazole intermediates with bromobenzoyl chloride in pyridine or dichloromethane, using triethylamine as a base .
  • Purification : Recrystallization from ethanol or DMSO/water mixtures to achieve high purity .

Q. Which spectroscopic and analytical methods are optimal for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : For confirming substitution patterns and purity (¹H/¹³C NMR) .
  • Mass Spectrometry (MS) : To determine molecular weight and fragmentation patterns .
  • X-ray Crystallography : For resolving crystal structures using SHELX software .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles .

Q. What are the solubility and stability profiles of this compound under varying conditions?

  • Solubility : Poor in water but soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane) .
  • Stability : Degrades under strong acidic/basic conditions; store in inert atmospheres at low temperatures (-20°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized for nucleophilic substitution at the bromine site?

  • Solvent selection : Use DMF or acetonitrile to enhance nucleophilicity .
  • Catalysts : Employ palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings .
  • Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress .

Q. What contradictions exist in structure-activity relationship (SAR) studies of thiadiazole derivatives?

  • Substituent effects : Electron-withdrawing groups (e.g., -CF₃) enhance bioactivity but may reduce solubility .
  • Bioactivity discrepancies : Some derivatives show potent anticancer activity but poor antimicrobial effects, suggesting target-specific interactions .
  • Data variability : Crystallographic vs. computational binding poses may conflict due to solvent effects .

Q. How does computational modeling enhance understanding of this compound’s bioactivity?

  • Molecular docking : Predicts binding affinity to enzymes like CDK1 or cyclooxygenase .
  • Molecular Dynamics (MD) simulations : Reveal conformational stability in lipid bilayers or protein pockets .
  • QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with IC₅₀ values .

Q. What strategies address low yields in coupling reactions involving the thiadiazole ring?

  • Pre-activation : Use EDCI/HOBt for amide bond formation .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., 30 minutes vs. 24 hours) .
  • Protecting groups : Temporarily shield reactive sites (e.g., -NH₂) to prevent side reactions .

Q. What mechanisms underlie its anticancer activity?

  • Apoptosis induction : Upregulation of pro-apoptotic Bax and downregulation of Bcl-2 .
  • Cell cycle arrest : Inhibition of CDK1 and cyclin A2, blocking G2/M phase progression .
  • Reactive Oxygen Species (ROS) : Thiadiazole sulfur atoms generate oxidative stress in cancer cells .

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